4-(4-Aminophenoxy)benzoic acid
Overview
Description
4-(4-Aminophenoxy)benzoic acid is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.24 . It is also known by its CAS Number: 28999-69-1 .
Molecular Structure Analysis
The molecular structure of 4-(4-Aminophenoxy)benzoic acid consists of a benzoic acid group attached to an aminophenoxy group . The InChI code is 1S/C13H11NO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,14H2,(H,15,16) .Physical And Chemical Properties Analysis
4-(4-Aminophenoxy)benzoic acid has a molecular weight of 229.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound’s complexity is 253 .Scientific Research Applications
Synthesis in Polymer Films
4-(4-Aminophenoxy)benzoic acid has been utilized in the synthesis of aromatic polyimide films containing carboxyl groups. The synthesized films exhibit high transmissivity, good ultraviolet absorption performances, and excellent hydrophobic properties. These characteristics, along with a tensile strength ranging from 15 to 56 MPa, make them suitable for various applications (Xu Yong-fen, 2012).
Fluorescence Probes for Reactive Oxygen Species Detection
4-(4-Aminophenoxy)benzoic acid has been used in the development of novel fluorescence probes, specifically APF, which can selectively detect highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase. These probes are beneficial in studying the roles of hROS in biological and chemical applications (Ken-ichi Setsukinai et al., 2003).
Enzymatic Synthesis Involving Carboxylase Enzymes
4-(4-Aminophenoxy)benzoic acid has been synthesized from phenol and CO2 using a Carboxylase enzyme. This represents a significant biotechnological application of Carboxylase enzymes and demonstrates a method for the synthesis of 4-OH benzoic acid under environmentally friendly conditions (M. Aresta et al., 1998).
Development of Pseudopeptide Synthesis Building Blocks
4-(4-Aminophenoxy)benzoic acid, also known as AmAbz, has been synthesized and explored for use in the synthesis of peptidomimetics and as a scaffold in combinatorial chemistry. Its properties allow for selective reactions with various functional groups, facilitating the synthesis of complex molecular structures (R. Pascal et al., 2000).
Application in Liquid Crystal Technology
Compounds synthesized from 4-(4-Aminophenoxy)benzoic acid are intermediates in ferroelectric and antiferroelectric liquid crystals. The synthesis of such intermediates from 4-phenylphenol demonstrates their role in advanced liquid crystal technology (Dou Qing, 2000).
Utilization in Enzymatic Oxidative Polymerization
4-(4-Aminophenoxy)benzoic acid has been used in the enzymatic oxidative polymerization of phenol derivatives. This process, catalyzed by horseradish peroxidase, leads to oligomers with high thermal stability, demonstrating potential in materials science (Altug Kumbul et al., 2015).
Synthesis and Characterization in Biochemistry
This compound has been utilized in the synthesis and characterization of new Schiff base compounds, which have been studied for their biological activity against various bacteria, indicating potential applications in medicinal chemistry (M. Radi et al., 2019).
Role in Polyaniline Doping
4-(4-Aminophenoxy)benzoic acid and its derivatives have been studied as dopants for polyaniline. The properties of the doped polyaniline, such as conductivity and thermal stability, were analyzed, revealing potential applications in the field of conductive polymers (C. A. Amarnath & S. Palaniappan, 2005).
Use in Hyperbranched Aromatic Polyamide Synthesis
The compound has been employed in the synthesis of hyperbranched aromatic polyamides, demonstrating diverse solubility and thermal properties. This application is relevant in the field of advanced polymer materials (Gang Yang et al., 1999).
Pharmacokinetic Studies
Studies involving 4-(4-Aminophenoxy)benzoic acid derivatives have been conducted to understand their pharmacokinetics in biological systems. This research is crucial in the field of drug development and pharmacology (Haoran Xu et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-(4-aminophenoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFCGSZRLJQHJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352317 | |
Record name | 4-(4-aminophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminophenoxy)benzoic acid | |
CAS RN |
28999-69-1 | |
Record name | 4-(4-aminophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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